



## Application Notes and Protocols for Coadministration of Certepetide with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Certepetide |           |
| Cat. No.:            | B12397668   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Certepetide** (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies.[1] **Certepetide**'s unique mechanism of action allows it to selectively target the tumor microenvironment, increasing the penetration and accumulation of chemotherapeutic agents within solid tumors.[1] [2] These application notes provide a detailed overview of the protocols for co-administering **Certepetide** with standard-of-care chemotherapy, based on preclinical and clinical studies.

### **Mechanism of Action**

**Certepetide** is a tumor-penetrating peptide that functions through a multi-step process. Initially, it binds to αv integrins, which are overexpressed on tumor endothelial cells and tumor cells.[3] Subsequently, proteases within the tumor microenvironment cleave the cyclic peptide, exposing a C-terminal "CendR" motif (R/K)XX(R/K). This CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transcytosis pathway, facilitating the transport of co-administered drugs across the vascular barrier and deep into the tumor tissue.[3] This NRP-1-dependent pathway is distinct from VEGFA-mediated signaling. Downstream of NRP-1, the protein GIPC1/synectin has been identified as playing a role in the CendR-mediated endocytosis.



### **Data Presentation**

The following tables summarize the quantitative data from key clinical and preclinical studies evaluating the co-administration of **Certepetide** with chemotherapy.

Table 1: Clinical Efficacy of Certepetide in Combination with Gemcitabine and Nab-Paclitaxel in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ASCEND

Trial (Phase 2b)

| Efficacy<br>Endpoint                          | Certepetide + Chemo (Cohort B, n=42) | Placebo +<br>Chemo<br>(Cohort B,<br>n=21) | Certepetide +<br>Chemo<br>(Cohort A,<br>n=66) | Placebo +<br>Chemo<br>(Cohort A,<br>n=29) |
|-----------------------------------------------|--------------------------------------|-------------------------------------------|-----------------------------------------------|-------------------------------------------|
| Median<br>Progression-Free<br>Survival (mPFS) | 7.5 months                           | 4.7 months                                | 5.5 months                                    | 5.5 months                                |
| 6-Month Progression-Free Survival (PFS) Rate  | 60.8%                                | 25.0%                                     | 49.0%                                         | 40.8%                                     |
| Median Overall<br>Survival (mOS)              | 10.32 months                         | 9.23 months                               | 12.68 months                                  | 9.72 months                               |
| Objective<br>Response Rate<br>(ORR)           | 45.2%                                | 19.0%                                     | 38.3%                                         | 26.9%                                     |
| Complete<br>Response (CR)                     | 5 patients                           | 0 patients                                | 4 patients                                    | 0 patients                                |
| Disease Control<br>Rate (DCR)                 | 85.7%                                | 61.9%                                     | Not Reported                                  | Not Reported                              |



Table 2: Clinical Safety of Certepetide in Combination with Gemcitabine and Nab-Paclitaxel in mPDAC -

ASCEND Trial (Phase 2b, Cohort B)

| Adverse Event (Grade ≥3) | Certepetide + Chemo<br>(n=42) | Placebo + Chemo (n=21) |
|--------------------------|-------------------------------|------------------------|
| Any Grade ≥3 AE          | 88%                           | 77%                    |

Table 3: Preclinical Efficacy of Certepetide in a Mouse Model of Intrahepatic Cholangiocarcinoma

| Treatment Group                                                  | Outcome                          |
|------------------------------------------------------------------|----------------------------------|
| Certepetide + Gemcitabine/Cisplatin + Anti-PD-1<br>Immunotherapy | Significantly prolonged survival |
| Reduced disease morbidity                                        |                                  |
| Reduced lung metastasis                                          |                                  |
| Decreased risk of death by 76%                                   | •                                |

### **Experimental Protocols**

## Clinical Protocol: Co-administration of Certepetide with Gemcitabine and Nab-Paclitaxel for Metastatic Pancreatic Ductal Adenocarcinoma (ASCEND Trial -Cohort B)

This protocol is based on the Phase 2b ASCEND trial (NCT05042128).

- 1. Patient Population:
- Eligible participants are adults with previously untreated, histologically confirmed metastatic pancreatic ductal adenocarcinoma.
- ECOG performance status of 0 or 1.



#### 2. Treatment Regimen:

- Certepetide: 3.2 mg/kg administered as an intravenous (IV) push.
- Gemcitabine: 1000 mg/m<sup>2</sup> administered intravenously.
- Nab-paclitaxel: 125 mg/m² administered intravenously.
- 3. Administration Schedule:
- Treatment is administered on days 1, 8, and 15 of a 28-day cycle.
- On treatment days, the first dose of **Certepetide** (or placebo) is administered, followed by the gemcitabine and nab-paclitaxel infusions.
- A second dose of Certepetide (or placebo) is administered approximately 4 hours after the first dose.
- 4. Efficacy and Safety Assessment:
- Tumor assessments are performed every 8 weeks.
- Primary endpoint: Progression-Free Survival (PFS).
- Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

# Preclinical Protocol: Co-administration of Certepetide in a Mouse Model of Intrahepatic Cholangiocarcinoma

This protocol is based on the preclinical study by Dr. Dan G. Duda presented at the 2024 Cholangiocarcinoma Foundation Annual Conference.

- 1. Animal Model:
- An aggressive mouse model of intrahepatic cholangiocarcinoma.
- 2. Treatment Groups:



- Control group (e.g., vehicle).
- Standard-of-care chemotherapy (Gemcitabine and Cisplatin) + immunotherapy (anti-PD-1).
- **Certepetide** + standard-of-care chemotherapy + immunotherapy.
- 3. Administration:
- Specific dosages and routes of administration for Certepetide, gemcitabine, cisplatin, and anti-PD-1 antibody should be optimized for the specific mouse model.
- 4. Outcome Measures:
- Survival analysis.
- Assessment of disease morbidity (e.g., ascites).
- · Evaluation of lung metastasis.
- Immunohistochemical analysis of tumor tissue to assess immune cell infiltration.

# Visualizations Signaling Pathway of Certepetide





Click to download full resolution via product page

Caption: Certepetide's mechanism of action.

# Experimental Workflow for Certepetide Coadministration in a Clinical Setting





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. onclive.com [onclive.com]
- 3. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Co-administration of Certepetide with Chemotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397668#protocol-for-co-administering-certepetide-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com